2C-TFM-NBOMe
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Overview
Description
Preparation Methods
The synthesis of 2C-TFM-NBOMe involves several steps. The starting material is typically 2,5-dimethoxyphenethylamine, which undergoes a series of reactions to introduce the trifluoromethyl group and the N-(2-methoxybenzyl) substituent . The specific reaction conditions and reagents used can vary, but common methods include the use of bromination, nitration, and reduction reactions .
Chemical Reactions Analysis
2C-TFM-NBOMe undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of the original compound .
Scientific Research Applications
2C-TFM-NBOMe has several scientific research applications:
Mechanism of Action
2C-TFM-NBOMe is similar to other compounds in the NBOMe series, such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds all contain the N-(2-methoxybenzyl) substituent and act as potent agonists for the 5-HT2A receptor . this compound is unique in its trifluoromethyl group, which may contribute to its distinct pharmacological profile .
Comparison with Similar Compounds
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
- 2C-I-NBOMe
- 2C-D-NBOMe
Properties
CAS No. |
1027161-33-6 |
---|---|
Molecular Formula |
C19H22F3NO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H22F3NO3/c1-24-16-7-5-4-6-14(16)12-23-9-8-13-10-18(26-3)15(19(20,21)22)11-17(13)25-2/h4-7,10-11,23H,8-9,12H2,1-3H3 |
InChI Key |
FBHVTQIAHOTPAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)C(F)(F)F)OC |
Origin of Product |
United States |
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